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This document provides detailed application notes and protocols for the synthesis of CINPA1
analogs and the subsequent structure-activity relationship (SAR) studies. CINPA1 (ethyl (5-
(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,flazepin-3-yl)carbamate) is a potent and specific
inhibitor of the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and
endobiotic metabolism.[1][2] The development of CINPA1 analogs is crucial for optimizing its
therapeutic potential and understanding the molecular interactions governing CAR inhibition.

Introduction to CINPA1 and its Analogs

The Constitutive Androstane Receptor (CAR, NR1I13) is a nuclear receptor that plays a critical
role in the detoxification of foreign compounds and the metabolism of endogenous molecules.
[2] Its constitutive activity in certain cellular contexts has been linked to drug-induced
hepatotoxicity and resistance to chemotherapy.[3][4] Consequently, the development of CAR
inverse agonists is a promising therapeutic strategy.

CINPA1 was identified as a novel CAR inhibitor that, unlike many other modulators, does not
activate the Pregnane X Receptor (PXR), another key xenobiotic sensor.[2] This specificity
makes CINPA1 an excellent lead compound for the development of more potent and selective
CAR inhibitors. Structure-activity relationship (SAR) studies of CINPA1 analogs have led to the
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identification of compounds with significantly improved potency, providing valuable insights for
future drug design.[3][4]

Synthesis of CINPA1 Analogs

The synthesis of CINPA1 analogs generally involves modifications at three key positions of the
lead molecule, as illustrated in the general synthetic scheme below. The core scaffold is the 3-
amino-10,11-dihydro-5H-dibenz[b,flazepine.[3]
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Caption: General synthetic schemes for CINPA1 analogs.

General Protocol for the Synthesis of Analogs 22-32

This protocol describes a general method for the synthesis of CINPA1 analogs with

modifications at the site 1 position, starting from the common intermediate 48.[3]

Materials:

Intermediate 48 (5-(2-Chloroacetyl)-3-nitro-10,11-dihydro-5H-dibenzo[b,flazepine)
Corresponding primary or secondary amine

Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Microwave reactor or standard reaction vessel with temperature control

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for
chromatography)

Procedure:

To a solution of the appropriate amine in anhydrous DMF or DCM, add sodium hydride at O
°C under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture for 10-15 minutes at 0 °C.

Add a solution of intermediate 48 in the same anhydrous solvent dropwise to the reaction
mixture.

The reaction can be carried out under two general conditions:

o For less reactive amines, heat the reaction mixture in a microwave reactor at 80 °C for a
specified time.[3]
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o For more reactive amines, stir the reaction at 0 °C and allow it to slowly warm to room
temperature, monitoring the reaction progress by TLC.[3]

» Upon completion, quench the reaction by the slow addition of water.
o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield the desired CINPA1
analog.

Structure-Activity Relationship (SAR) Studies

The SAR studies of CINPA1 analogs have revealed key structural features that influence their
CAR inverse agonistic activity. The potency of the analogs is primarily determined by
modifications at three sites:

o Site 1: The substituent on the 5-nitrogen position of the dibenzazepine ring.
o Site 2: The linker between the 5-nitrogen and the substituent.
o Site 3: The group attached to the 3-amino position of the dibenzazepine ring.

The following table summarizes the CAR inverse agonistic activities of a selection of CINPA1
analogs, as determined by a biochemical CAR-mediated fluorescent PGC1la coactivator
recruitment/repression assay.[3]
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. Fold Change vs.
Compound R Group at Site 1 IC50 (nM)

CINPA1

11 (CINPAL) Diethylamino 687 1
22 Dipropylamino 210 3.3
23 Diisopropylamino >10,000 <0.07
24 Pyrrolidin-1-yl 325 2.1
25 Piperidin-1-yl 189 3.6
27 Morpholin-4-yl 1,230 0.56

N-
31 methylcyclohexylamin 345 2.0

0

N-ethyl-N-
32 ) 1,120 0.61

phenylamino
72 4-Fluorobenzylamino 11.7 59

Experimental Protocols for Activity Assays

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is used to determine the ability of CINPA1 analogs to inhibit the interaction between
the CAR ligand-binding domain (LBD) and a coactivator peptide.[3][5]

Principle: The assay measures the proximity between a GST-tagged CAR-LBD and a
biotinylated PGC-1a coactivator peptide. A terbium-labeled anti-GST antibody serves as the
FRET donor, and a streptavidin-linked LANCE fluorophore acts as the acceptor. When the
coactivator peptide is recruited to the CAR-LBD, the donor and acceptor are brought into close
proximity, resulting in a FRET signal. Inverse agonists like CINPA1 and its analogs disrupt this
interaction, leading to a decrease in the FRET signal.
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TR-FRET Assay Workflow

Prepare Assay Reagents:
- GST-CAR-LBD
- Biotin-PGC-1a peptide
- Th-anti-GST antibody
- SA-LANCE fluorophore
- Assay Buffer

i

Dispense CINPA1 Analogs
(serial dilutions) into
384-well plate

i

Add GST-CAR-LBD and
Biotin-PGC-1a peptide mixture

i

Incubate at room temperature

i

Add Tb-anti-GST antibody and
SA-LANCE fluorophore mixture

l

Incubate at room temperature in the dark

i

Read plate on a TR-FRET
-compatible reader

l

Analyze data and calculate IC50 values
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Caption: Workflow for the TR-FRET coactivator recruitment assay.
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Protocol:

Prepare a serial dilution of the CINPA1 analog in the assay buffer.
e In a 384-well plate, add the diluted analogs.

e Prepare a mixture of GST-tagged CAR-LBD and biotinylated PGC-1a coactivator peptide in
assay buffer and add it to the wells.

 Incubate the plate at room temperature for 1 hour.

e Prepare a mixture of terbium-labeled anti-GST antibody and streptavidin-linked LANCE
fluorophore in assay buffer and add it to the wells.

 Incubate the plate for 1-4 hours at room temperature, protected from light.

* Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

o Calculate the FRET ratio and plot the results against the analog concentration to determine
the IC50 value.

Mammalian Two-Hybrid Assay

This cell-based assay is used to investigate the interaction between the CAR-LBD and
coregulator proteins (coactivators or corepressors) in a cellular context.[2][5]

Principle: The assay utilizes two hybrid proteins: one consisting of the GAL4 DNA-binding
domain (DBD) fused to a coregulator peptide, and the other consisting of the VP16 activation
domain (AD) fused to the CAR-LBD. If CAR-LBD and the coregulator interact, the VP16 AD is
brought to the promoter of a reporter gene (e.g., luciferase) that is under the control of GAL4
upstream activating sequences, leading to reporter gene expression. CINPA1 analogs that
inhibit the CAR-coactivator interaction will decrease the reporter signal, while those that
enhance the CAR-corepressor interaction will also result in a decreased signal (as
corepressors inhibit transcription).
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CAR Signaling and Inhibition by CINPA1

CINPAL1 Analog
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Caption: CINPA1 modulates CAR signaling by altering coregulator recruitment.
Protocol:

e Co-transfect HEK293T cells with expression plasmids for the GAL4-DBD-coregulator fusion,
the VP16-AD-CAR-LBD fusion, and a luciferase reporter plasmid under the control of a
GAL4-responsive promoter. A plasmid expressing Renilla luciferase can be co-transfected
for normalization.

 After transfection, treat the cells with various concentrations of the CINPA1 analog or vehicle
control (e.g., DMSO).

e |ncubate the cells for 24-48 hours.
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e Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-
luciferase reporter assay system.

o Normalize the firefly luciferase activity to the Renilla luciferase activity to account for
differences in transfection efficiency and cell viability.

e Analyze the data to determine the effect of the CINPA1 analog on the CAR-coregulator
interaction.

Conclusion

The synthesis and SAR studies of CINPA1 analogs have successfully identified novel and
potent CAR inverse agonists. The protocols and data presented here provide a valuable
resource for researchers in the field of drug discovery and development, facilitating further
optimization of this promising class of compounds for the potential treatment of various
diseases. The detailed methodologies for key assays will aid in the standardized evaluation of
newly synthesized analogs, ensuring comparability of results across different studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Structure-Activity Relationship Studies of CINPAL Analogs]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15608922#synthesis-of-cinpal-
analogs-for-structure-activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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